(E/Z)-Methyl mycophenolate
CAS No.: 31858-66-9
Cat. No.: VC20766116
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31858-66-9 |
|---|---|
| Molecular Formula | C18H22O6 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Standard InChI | InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ |
| Standard InChI Key | ZPXRQFLATDNYSS-BJMVGYQFSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Introduction
Chemical Structure and Properties
Methyl mycophenolate possesses a complex molecular structure characterized by a benzofuran core with multiple functional groups. Its chemical identity and physical properties are well-documented and essential for understanding its behavior in biological systems and chemical reactions.
Molecular Identification
The compound is uniquely identified through several chemical identifiers as outlined in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂O₆ |
| Molecular Weight | 334.36368 |
| Exact Mass | 334.142 |
| CAS Number | 24243-40-1 |
| Related CAS Number | 31858-66-9 (Methyl mycophenolate) |
| PubChem CID | 6478685 |
Physical and Chemical Properties
Methyl mycophenolate exhibits specific physical and chemical characteristics that influence its behavior in various applications:
| Property | Value |
|---|---|
| Physical State | Typically exists as solid at room temperature |
| LogP | 2.821 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
| Heavy Atom Count | 24 |
| Complexity | 500 |
| Defined Atom Stereocenter Count | 0 |
Structural Representation
The chemical structure of methyl mycophenolate can be represented through various notations that provide insight into its molecular arrangement:
| Notation Type | Representation |
|---|---|
| SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
| InChI Key | ZPXRQFLATDNYSS-BJMVGYQFSA-N |
| Chemical Name | methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
The canonical SMILES notation for the compound is also sometimes represented as O=C(OC)CC/C(C)=C/CC1=C(O)C2=C(COC2=O)C(C)=C1OC, which helps visualize the double bond configuration .
Isomeric Forms: E and Z Configurations
Racemic Mixture Characteristics
Methyl mycophenolate is typically encountered as (E/Z)-Methyl mycophenolate, which is a racemic compound composed of (Z)-Methyl mycophenolate and (E)-Methyl mycophenolate isomers . This isomeric mixture is particularly significant as it represents different spatial arrangements of atoms around the double bond in the molecular structure, potentially affecting its biological activity and physical properties.
Structural Differences Between Isomers
The E and Z isomers differ in the configuration around the carbon-carbon double bond in the side chain of the molecule. In organic chemistry, these designations refer to the relative positions of substituent groups on opposite sides (E, from the German "entgegen" meaning opposite) or the same side (Z, from the German "zusammen" meaning together) of the double bond. These configurational differences can significantly impact the compound's three-dimensional structure and its interactions with biological targets .
Relationship to Mycophenolic Acid
Esterification and Prodrug Status
Methyl mycophenolate is the methyl ester of mycophenolic acid, formed through the esterification of the carboxylic acid group of mycophenolic acid with methanol. This modification alters the compound's physicochemical properties, particularly its lipophilicity and solubility profile. The esterification process often enhances membrane permeability, which can affect its pharmacokinetic properties in biological systems .
Comparison with Other Mycophenolic Acid Derivatives
While methyl mycophenolate is a direct methyl ester of mycophenolic acid, it differs from the clinically used mycophenolate mofetil, which is a morpholinoethyl ester. Mycophenolate mofetil (MMF) is a prodrug that undergoes conversion to mycophenolic acid in the body and is widely used as an immunosuppressant for preventing organ rejection in transplant recipients . Methyl mycophenolate can be considered an impurity or a related compound in the synthesis or analysis of mycophenolate mofetil .
Biological Activity and Mechanism of Action
IMPDH Inhibition
Similar to mycophenolic acid, methyl mycophenolate acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial in the de novo synthesis of guanosine nucleotides . This inhibition is particularly significant in T and B lymphocytes, which rely heavily on the de novo pathway for purine synthesis, unlike other cell types that can utilize salvage pathways.
Synthesis and Production
Methyl mycophenolate can be synthesized through the direct esterification of mycophenolic acid with methanol under acidic conditions. This process creates a mixture of E and Z isomers, resulting in the racemic (E/Z)-Methyl mycophenolate compound. The compound has also been isolated from natural sources, specifically from the marine-derived fungus Phaeosphaeria spartinae, indicating its presence in natural biosynthetic pathways .
As a research compound, methyl mycophenolate has been utilized in the synthesis of more complex derivatives, including mycophenolic acid β-D-glucuronide and various phenolic glycosides . These synthetic applications highlight its importance as an intermediate in the development of pharmaceutically relevant compounds.
Applications in Research and Development
Analytical Standards and Quality Control
Methyl mycophenolate serves as an important analytical standard in pharmaceutical research, particularly in the quality control and analysis of mycophenolate mofetil formulations. As a related compound and potential impurity, its detection and quantification are essential aspects of pharmaceutical quality assurance procedures .
Pharmacological Studies
The compound has been employed in various pharmacological studies investigating the structure-activity relationships of mycophenolic acid derivatives. These studies contribute to the understanding of how structural modifications affect biological activity and pharmacokinetic properties, potentially leading to the development of improved therapeutic agents with enhanced efficacy or reduced side effects .
| Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Solution Preparation Guidelines
When preparing stock solutions, it is advised to select appropriate solvents based on the compound's solubility characteristics. To avoid degradation caused by repeated freezing and thawing cycles, prepared solutions should be stored in separate packages . For enhanced solubility, heating the sample tube to 37°C followed by ultrasonic bath treatment may be beneficial .
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